2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound contains several functional groups and heterocyclic rings, including a furan ring, a pyrrole ring, a triazole ring, and a sulfanyl group. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. The presence of multiple heterocyclic rings could allow for pi-pi stacking interactions, and the various functional groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the various functional groups. For example, the sulfanyl group could potentially be oxidized, and the nitrogen in the triazole ring could act as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of polar functional groups and heterocycles would likely make it soluble in polar solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well absorbed, widely distributed, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-15-7-4-6-14(12-15)20-17(25)13-28-19-22-21-18(16-8-5-11-27-16)24(19)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLHFJGTJJEJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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